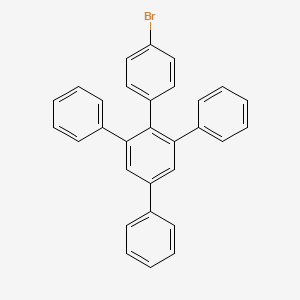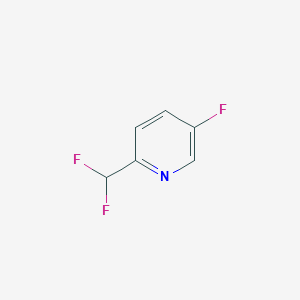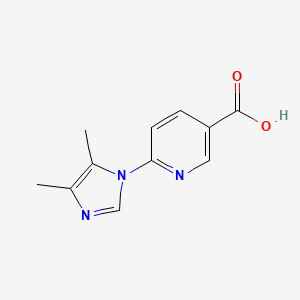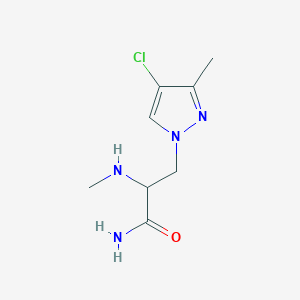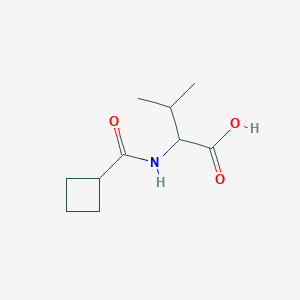
(Cyclobutanecarbonyl)valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclobutanecarbonyl)valine is a compound that combines the structural features of cyclobutanecarbonyl and valine. Valine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes in the human body . The cyclobutanecarbonyl group introduces a unique structural element, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclobutanecarbonyl)valine typically involves the reaction of valine with cyclobutanecarbonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(Cyclobutanecarbonyl)valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the cyclobutanecarbonyl group.
Substitution: The compound can undergo substitution reactions, particularly at the cyclobutanecarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
(Cyclobutanecarbonyl)valine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in protein synthesis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (Cyclobutanecarbonyl)valine involves its interaction with specific molecular targets in the body. The compound can influence protein synthesis by incorporating into peptide chains. It may also interact with enzymes involved in metabolic pathways, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
Valine: An essential amino acid with similar structural features but without the cyclobutanecarbonyl group.
Leucine: Another branched-chain amino acid with similar metabolic roles.
Isoleucine: Similar to valine and leucine, it plays a role in protein synthesis and metabolism.
Uniqueness
(Cyclobutanecarbonyl)valine is unique due to the presence of the cyclobutanecarbonyl group, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-(cyclobutanecarbonylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C10H17NO3/c1-6(2)8(10(13)14)11-9(12)7-4-3-5-7/h6-8H,3-5H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
MRMVVMFGJZSUHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B13645743.png)
![3-[(4-Methylphenyl)sulfanyl]propanal](/img/structure/B13645747.png)
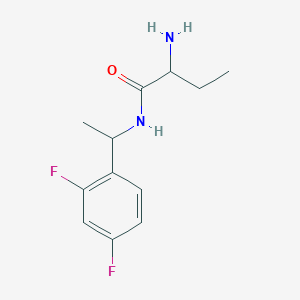
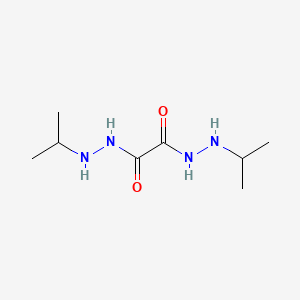
![1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B13645765.png)
![1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13645773.png)
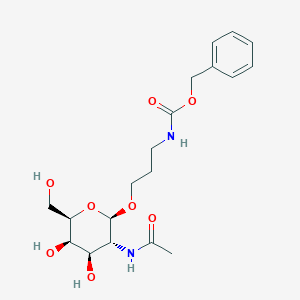
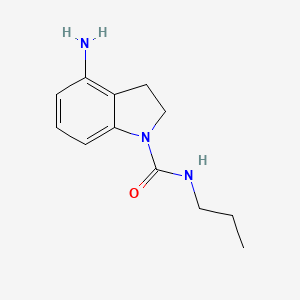
![(Ir[Me(Me)ppy]2(4,4'-dCF3bpy))PF6](/img/structure/B13645783.png)
